A Technical Guide to rac Enterodiol-d6 (CAS 104411-12-3): Properties, Applications, and Methodologies for Quantitative Bioanalysis
A Technical Guide to rac Enterodiol-d6 (CAS 104411-12-3): Properties, Applications, and Methodologies for Quantitative Bioanalysis
Introduction: The Significance of Enterodiol and its Isotopic Analog
Enterodiol is a non-steroidal phytoestrogen produced in the human colon by the action of intestinal microflora on dietary plant lignan precursors, such as secoisolariciresinol, which is abundant in flaxseed.[1][2] As a key mammalian lignan, along with its metabolite enterolactone, enterodiol is the subject of extensive research due to its potential associations with reduced risks of hormone-dependent cancers, cardiovascular disease, and other chronic conditions.[1][3][4] The accurate quantification of enterodiol in biological matrices is therefore paramount for pharmacokinetic studies, nutritional biomarker validation, and clinical research exploring its physiological effects.[1][5]
This guide provides a comprehensive technical overview of racemic (rac) Enterodiol-d6 (CAS 104411-12-3), a stable isotope-labeled (SIL) analog of enterodiol. We will delve into its physicochemical properties and, most critically, its role as the "gold standard" internal standard for quantitative bioanalysis by mass spectrometry.[6] The principles and methodologies discussed herein are designed to equip researchers, analytical chemists, and drug development professionals with the expertise to develop robust, accurate, and reliable assays for enterodiol quantification.
Physicochemical Properties
rac Enterodiol-d6 is a deuterated form of rac Enterodiol, where six hydrogen atoms on the aromatic rings have been replaced with deuterium. This isotopic substitution increases the molecular weight without significantly altering the chemical properties, making it an ideal internal standard for mass spectrometry-based analysis.[7]
| Property | Value | Source(s) |
| Chemical Name | 2,3-Bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol | [4] |
| Synonyms | (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6 | [8][9] |
| CAS Number | 104411-12-3 | [4][8][10] |
| Unlabeled CAS | 77756-22-0 (racemic) | [10] |
| Molecular Formula | C₁₈H₁₆D₆O₄ | [4][8][10] |
| Molecular Weight | 308.4 g/mol | [8][10] |
| Appearance | White to Off-White Solid | [4] |
| Storage Temperature | -20°C | [10][11] |
The Rationale for Deuterated Internal Standards in Mass Spectrometry
Expertise & Experience: In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the goal is to achieve the highest possible accuracy and precision. However, the analytical process is susceptible to variations that can compromise data integrity. These include sample loss during extraction, injection volume variability, and, most significantly, matrix effects—where co-eluting components from a complex biological sample (like plasma or urine) either suppress or enhance the ionization of the target analyte.[12]
A stable isotope-labeled internal standard (SIL-IS) is the most effective solution to this challenge.[6] Because rac Enterodiol-d6 is chemically identical to the native analyte, it co-elutes chromatographically and experiences the exact same extraction inefficiencies, injection variations, and matrix effects.[7][13] The mass spectrometer, however, can distinguish between the analyte and the heavier internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly reliable and reproducible quantification. This approach is strongly advocated by regulatory bodies like the FDA and EMA for bioanalytical method validation.[6][12]
Caption: Logic of using a SIL-IS to correct for analytical variability.
Application: Quantitative Analysis of Enterodiol in Biological Matrices
The primary application of rac Enterodiol-d6 is as an internal standard in isotope dilution mass spectrometry assays for the quantification of enterodiol in various biological samples, including plasma, serum, urine, and feces.[14][15][16]
Detailed Experimental Protocol: Quantification of Total Enterodiol in Human Plasma
This protocol describes a self-validating system for measuring total enterodiol (free and conjugated forms) and is synthesized from established methodologies.[14][15]
Step 1: Sample Preparation and Internal Standard Spiking
-
Thaw human plasma samples and a set of calibration curve standards and quality control (QC) samples on ice.
-
Vortex samples gently to ensure homogeneity.
-
Aliquot 200 µL of each plasma sample, calibrator, and QC into labeled 2 mL microcentrifuge tubes.
-
Causality Check: Add 10 µL of a working solution of rac Enterodiol-d6 (e.g., 500 ng/mL in methanol) to every tube except for a "double blank" sample (a blank matrix sample with no IS). This initial spiking ensures that the IS tracks the analyte through every subsequent step, from hydrolysis to extraction.
Step 2: Enzymatic Hydrolysis
-
Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia in an acetate buffer (pH 5.0) to each tube.[17]
-
Vortex briefly and incubate the samples in a water bath at 37°C for 12-18 hours.
-
Causality Check: In biological systems, enterodiol is extensively conjugated to glucuronic acid and sulfate for excretion.[18] This hydrolysis step is critical for cleaving these conjugates, allowing for the measurement of total enterodiol, which is often the most relevant biomarker of exposure.
Step 3: Liquid-Liquid Extraction (LLE)
-
Stop the enzymatic reaction by adding 500 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of diethyl ether, vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing the deconjugated enterodiol and enterodiol-d6) to a new set of labeled tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Step 4: Reconstitution and LC-MS/MS Analysis
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject 10 µL onto a C18 reverse-phase LC column.
-
Perform analysis using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both enterodiol and enterodiol-d6.
Step 5: Data Processing and Validation
-
Generate a calibration curve by plotting the peak area ratio (Enterodiol / Enterodiol-d6) against the known concentrations of the calibrators.
-
Use the regression equation from the calibration curve to determine the enterodiol concentration in the unknown samples and QCs.
-
Trustworthiness Check: The calculated concentrations of the QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) to validate the analytical run.[15] The within-run and between-run relative standard deviation (R.S.D.) should be below 15%.[15]
Caption: Experimental workflow for enterodiol quantification in plasma.
Stability, Storage, and Safety
Stability and Storage
-
Long-Term Storage: rac Enterodiol-d6 is typically supplied as a neat solid or in solution and should be stored at -20°C for long-term stability.[10] Studies on related compounds confirm that low-temperature storage is crucial for preserving the chemical integrity and bioactivity of lignans and their extracts.[11]
-
Shipping: The compound is generally stable enough to be shipped at ambient temperatures.[4]
-
Working Solutions: Prepare fresh working solutions periodically or store them at -20°C for intermediate-term use. Avoid repeated freeze-thaw cycles.
Handling and Safety
-
Intended Use: rac Enterodiol-d6 is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals.[8][9]
-
Safety Precautions: As with any chemical reagent, standard laboratory safety practices should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Safety Data Sheet (SDS): Always consult the manufacturer-specific Safety Data Sheet (SDS) prior to handling for detailed information on potential hazards, first-aid measures, and disposal.[19] Avoid inhalation of dust, and prevent contact with skin and eyes.[19]
Conclusion
rac Enterodiol-d6 is an indispensable tool for modern bioanalytical science. Its properties as a stable isotope-labeled internal standard directly address the inherent challenges of variability in mass spectrometry, enabling researchers to quantify the biologically significant lignan, enterodiol, with the highest degree of accuracy and confidence. The robust methodologies built around its use, as detailed in this guide, form the foundation for reliable pharmacokinetic, clinical, and nutritional studies, ultimately advancing our understanding of the role of phytoestrogens in human health and disease.
References
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Clavel, T., et al. (2014). Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. Food & Function. Retrieved from [Link]
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Setchell, K. D., et al. (2014). Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans. PubMed. Retrieved from [Link]
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Kuijsten, A., et al. (2005). Pharmacokinetics of Enterolignans in Healthy Men and Women Consuming a Single Dose of Secoisolariciresinol Diglucoside. ResearchGate. Retrieved from [Link]
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van der Woude, H., et al. (2005). Uptake and metabolism of enterolactone and enterodiol by human colon epithelial cells. Journal of Nutrition. Retrieved from [Link]
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Jacobs, E., et al. (1999). Oxidative metabolism of the mammalian lignans enterolactone and enterodiol by rat, pig, and human liver microsomes. PubMed. Retrieved from [Link]
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Pharmaffiliates. (n.d.). rac Enterodiol-d6 | CAS No : 104411-12-3. Retrieved from [Link]
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Clavel, T., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Clavel, T., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. PubMed. Retrieved from [Link]
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Exposome-Explorer. (n.d.). Enterodiol (Compound). Retrieved from [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
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Wikipedia. (n.d.). Enterodiol. Retrieved from [Link]
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Setchell, K. D., & Lawson, A. M. (1983). Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry. PubMed. Retrieved from [Link]
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Milder, I. E., et al. (2004). Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. PubMed. Retrieved from [Link]
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Sornkaew, N., et al. (2023). Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and trans-arachidin-3. PLOS ONE. Retrieved from [Link]
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Ivey, K. L., et al. (2020). A Validated LC–MS/MS Method for Quantifying Phenolic Acids, Lignans, and Enterolignans from Human Fecal Samples. bioRxiv. Retrieved from [Link]
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